NOP Receptor Binding Affinity: Ac-RYYRIK-NH2 vs Endogenous Ligand N/OFQ
In direct head-to-head receptor binding assays using rat brain membranes, Ac-RYYRIK-NH2 (Ki = 4.2 nM) demonstrates comparable high-affinity binding to the NOP receptor relative to the endogenous full agonist nociceptin/orphanin FQ (N/OFQ, Ki = 2.8 nM) [1]. While both compounds bind the orthosteric site with low nanomolar affinity, Ac-RYYRIK-NH2 exhibits a 1.5-fold lower affinity than N/OFQ, a difference that does not compromise its utility as a competitive ligand but distinguishes its binding kinetics from the native peptide [1]. In recombinant CHO cells expressing human NOP receptor, Ac-RYYRIK-NH2 displays a Kd of 1.5 nM, confirming high-affinity binding across species and assay formats [2]. This affinity profile positions Ac-RYYRIK-NH2 as a high-potency research tool for NOP receptor binding studies where the use of the native 17-amino-acid peptide N/OFQ is complicated by its larger molecular weight and distinct metabolic susceptibility.
| Evidence Dimension | NOP receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.2 nM (rat brain membranes); Kd = 1.5 nM (CHO-hNOP) |
| Comparator Or Baseline | N/OFQ (nociceptin/orphanin FQ): Ki = 2.8 nM (rat brain membranes) |
| Quantified Difference | N/OFQ exhibits 1.5-fold higher affinity (2.8 nM vs 4.2 nM) in native membranes |
| Conditions | Rat brain membrane homogenates; competitive displacement of [³H]-nociceptin binding [1]; CHO cells stably expressing human NOP receptor [2] |
Why This Matters
Procurement of Ac-RYYRIK-NH2 over N/OFQ is justified when experimental design requires a synthetic hexapeptide scaffold with comparable binding affinity but distinct downstream signaling properties (partial agonism vs full agonism) or when the smaller peptide size facilitates chemical modification and structure-activity relationship (SAR) studies.
- [1] Erdei AI, Borbély A, Magyar A, et al. Biochemical and pharmacological investigation of novel nociceptin/OFQ analogues and N/OFQ-RYYRIK hybrid peptides. Peptides. 2019;112:106-113. doi:10.1016/j.peptides.2018.12.005. View Source
- [2] Dooley CT, Spaeth CG, Berzetei-Gurske IP, et al. Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1. J Pharmacol Exp Ther. 1997;283(2):735-741. PMID: 9353393. View Source
